molecular formula C10H21NO B8723811 3-(1-Ethyl-4-piperidinyl)-1-propanol

3-(1-Ethyl-4-piperidinyl)-1-propanol

Cat. No.: B8723811
M. Wt: 171.28 g/mol
InChI Key: WFSDTCFKJVGRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-4-piperidinyl)-1-propanol is a tertiary alcohol featuring a piperidine ring substituted with an ethyl group at the 1-position and a propanol chain at the 4-position. This structure imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and chemical synthesis.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-11-7-5-10(6-8-11)4-3-9-12/h10,12H,2-9H2,1H3

InChI Key

WFSDTCFKJVGRRC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent on Piperidine Alcohol Chain Length Alcohol Position Molecular Formula (Calculated) Similarity Score
3-(1-Ethyl-4-piperidinyl)-1-propanol Ethyl C3 4 C11H23NO Reference
3-(1-Methylpiperidin-4-yl)propan-1-ol Methyl C3 4 C9H19NO 1.00
3-(1-Pentylpiperidin-4-yl)propan-1-ol Pentyl C3 4 C13H27NO 1.00
2-(1-Methylpiperidin-3-yl)ethanol Methyl C2 3 C8H17NO 0.96

Key Observations:

  • Alcohol Position: The 4-position of the piperidine ring (vs. 3-position in 2-(1-Methylpiperidin-3-yl)ethanol) may alter hydrogen-bonding capacity and steric interactions in catalytic or biological systems.
  • Chain Length: Propanol (C3) chains, compared to ethanol (C2), provide greater conformational flexibility, which could influence binding affinity in receptor-ligand interactions .

Physicochemical Properties and Functional Implications

While experimental data for this compound are sparse, inferences can be drawn from analogs:

  • Lipophilicity : Ethyl and pentyl substituents increase logP values compared to methyl, suggesting improved lipid bilayer penetration.
  • Boiling Point : Longer alkyl chains (e.g., pentyl) likely elevate boiling points due to increased van der Waals interactions.
  • Solubility: Polar propanol groups enhance water solubility relative to purely alkyl-substituted piperidines, though this is counterbalanced by hydrophobic substituents .

Impurity Profiles and Regulatory Considerations

Pharmaceutical guidelines (e.g., USP) mandate strict control of structurally related impurities.

  • Methyl or Pentyl Analogs : Formed via incomplete alkylation or side reactions during synthesis.
  • Positional Isomers: Ethanol derivatives at the 3-position of piperidine (e.g., 2-(1-Ethylpiperidin-3-yl)ethanol) could arise from regioselective deviations .

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